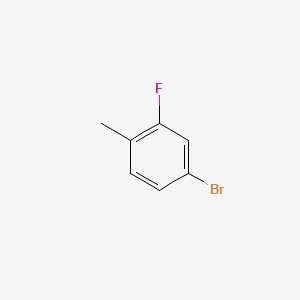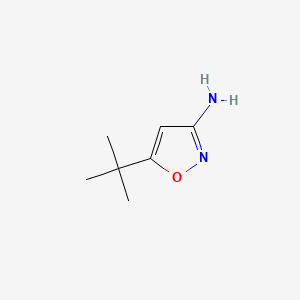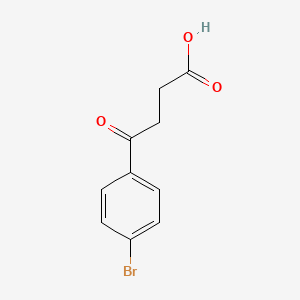
Acide 3-(4-bromobenzoyl)propionique
Vue d'ensemble
Description
Synthesis Analysis
3-(4-Bromobenzoyl)propionic acid is synthesized using bromobenzene and succinic anhydride in a process involving acylation and Friedel-Crafts reactions. The synthesis pathway includes the formation of ketones and keto acids (Seed, Sonpatki, & Herbert, 2003).
Molecular Structure Analysis
Structural analysis of derivatives and similar compounds shows complex interactions like hydrogen bonding, which is crucial for understanding the molecular behavior of 3-(4-Bromobenzoyl)propionic acid. The crystal structures of related compounds often involve intricate hydrogen bond networks and intermolecular interactions (Varughese & Pedireddi, 2006).
Chemical Reactions and Properties
3-(4-Bromobenzoyl)propionic acid undergoes various chemical reactions, including bromocyclization, forming complex structures such as 3-(bromomethylene)isobenzofuran-1(3H)-ones. These reactions highlight its reactivity and potential for creating diverse chemical structures (Zheng et al., 2019).
Physical Properties Analysis
The physical properties of 3-(4-Bromobenzoyl)propionic acid and its derivatives can be inferred from related compounds. The crystal structure and molecular geometry of such compounds provide insights into their physical characteristics, including melting points and solubility (Smith & Lynch, 2013).
Chemical Properties Analysis
The chemical properties of 3-(4-Bromobenzoyl)propionic acid are closely linked to its molecular structure. The presence of functional groups like bromine and carboxylic acid influences its reactivity and interaction with other compounds. Studies on similar brominated compounds provide valuable insights into the chemical behavior of 3-(4-Bromobenzoyl)propionic acid (Cavill, 1945).
Applications De Recherche Scientifique
Médecine : Applications thérapeutiques potentielles
Acide 3-(4-bromobenzoyl)propionique : peut avoir des applications thérapeutiques potentielles en raison de sa similarité structurale avec d'autres composés aromatiques biologiquement actifs. Des recherches ont montré que des composés structurellement similaires peuvent être utilisés dans le traitement de maladies métaboliques comme l'acidémie propionique . La capacité du composé à être incorporé dans diverses voies biochimiques pourrait en faire un candidat pour le développement de médicaments et les traitements ciblés.
Agriculture : Synthèse de pesticides et d'herbicides
En agriculture, l'This compound pourrait être utilisé dans la synthèse de pesticides et d'herbicides. Son groupement bromure est particulièrement utile pour créer des composés pouvant agir comme régulateurs de croissance ou comme herbicides sélectifs, contribuant potentiellement au développement de nouveaux produits chimiques agricoles .
Science des matériaux : Synthèse de polymères
Le groupement bromure du composé en fait un précurseur précieux dans la synthèse de polymères. Il peut être utilisé pour introduire du brome dans une chaîne polymérique, qui peut ensuite être modifiée davantage ou utilisée comme ignifugeant. Cette application est importante dans le développement de matériaux plus sûrs et plus durables .
Sciences environnementales : Méthodes analytiques et de détection
This compound : peut être utilisé en science environnementale comme étalon ou réactif dans les procédures analytiques. Ses propriétés spectrales uniques permettent son utilisation dans la détection et la quantification de divers polluants environnementaux grâce à des techniques telles que la chromatographie et la spectrométrie de masse .
Chimie analytique : Étalons chromatographiques
En chimie analytique, ce composé peut servir d'étalon de calibration dans l'analyse chromatographique en raison de ses propriétés physiques et chimiques bien définies. Il peut aider à la mesure précise d'autres substances dans un mélange, assurant la fiabilité des résultats analytiques .
Recherche pharmaceutique : Conception et synthèse de médicaments
L'atome de brome dans l'This compound est un groupe fonctionnel clé en chimie médicinale. Il peut être utilisé dans la conception et la synthèse de nouveaux produits pharmaceutiques, en particulier dans la création de molécules ayant des propriétés spécifiques souhaitées, telles qu'une affinité de liaison accrue ou une pharmacokinetique améliorée .
Biotechnologie : Bioconjugaison et sondage
En biotechnologie, le composé peut être utilisé pour la bioconjugaison, où il peut être attaché à des protéines ou à d'autres biomolécules à des fins de sondage ou d'étiquetage. Cette application est cruciale pour comprendre les processus biologiques et développer des outils de diagnostic .
Applications industrielles : Intermédiaire chimique
Enfin, l'This compound sert d'intermédiaire chimique dans diverses applications industrielles. Il peut être utilisé dans la synthèse de colorants, de parfums et d'autres produits chimiques fins, démontrant sa polyvalence dans différents procédés de production chimique .
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-bromophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODFRCZNTXLDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212815 | |
| Record name | 3-(4-Bromobenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6340-79-0 | |
| Record name | 4-Bromo-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6340-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromobenzoyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6340-79-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Bromobenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-bromobenzoyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 3-(4-Bromobenzoyl)propionic acid in the synthesis of new drug candidates?
A1: 3-(4-Bromobenzoyl)propionic acid serves as a crucial starting material for synthesizing a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles. Researchers chose this compound specifically due to the presence of its carboxylic acid group. [] This group allows for a cyclization reaction to form the 1,3,4-oxadiazole nucleus, which is known to exhibit various biological activities. The study demonstrated that incorporating 3-(4-Bromobenzoyl)propionic acid into the 1,3,4-oxadiazole structure led to compounds with promising anti-inflammatory and analgesic properties, surpassing the activities of the parent compound while also demonstrating reduced ulcerogenic effects. []
Q2: How do researchers confirm the structure of the synthesized 1,3,4-oxadiazole derivatives?
A2: After synthesizing the novel 1,3,4-oxadiazole derivatives, researchers employed several spectroscopic techniques to confirm their structures. These techniques included Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance spectroscopy (1H NMR), and mass spectrometry. [] These analytical methods provide detailed information about the functional groups, connectivity, and molecular weight of the synthesized compounds, confirming their identity and purity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


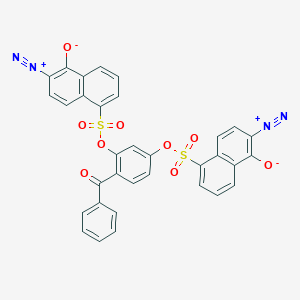
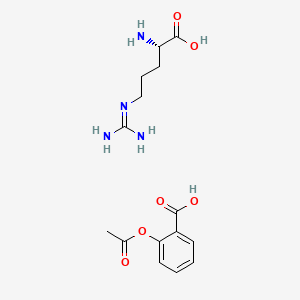
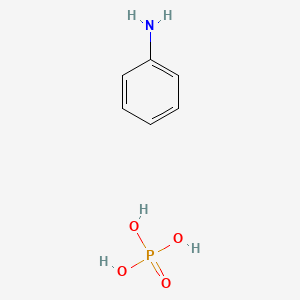
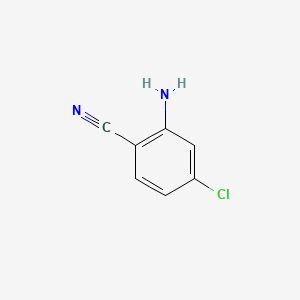

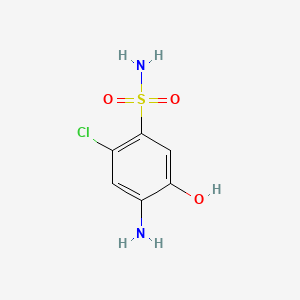


![2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-](/img/structure/B1265964.png)
